molecular formula C12H9Cl2NO B12442375 4-Chloro-3-(4-chlorophenoxy)aniline

4-Chloro-3-(4-chlorophenoxy)aniline

Cat. No.: B12442375
M. Wt: 254.11 g/mol
InChI Key: SHFQEACKNQDJHS-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 4-position and a 4-chlorophenoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(4-chlorophenoxy)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorophenol with 3-chloroaniline in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-chlorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Chloro-3-(4-chlorophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-(4-chlorophenoxy)aniline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Dichloro-4-aminodiphenyl ether
  • 3-Chloro-4-(4-methoxyphenoxy)aniline
  • 4-(4-Chlorophenoxy)aniline

Uniqueness

4-Chloro-3-(4-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenoxy substitutions make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-chloro-3-(4-chlorophenoxy)aniline

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)14/h1-7H,15H2

InChI Key

SHFQEACKNQDJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)N)Cl)Cl

Origin of Product

United States

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